molecular formula C12H14O2 B8617367 2,6-Bis-allylresorcinol

2,6-Bis-allylresorcinol

Cat. No.: B8617367
M. Wt: 190.24 g/mol
InChI Key: PJWWMILZGYFURN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Bis-allylresorcinol is a chemical compound belonging to the resorcinol family, characterized by the presence of two allyl groups attached to the 2nd and 4th positions of the resorcinol ring. Resorcinols are known for their diverse applications in various fields, including pharmaceuticals, polymers, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis-allylresorcinol typically involves the allylation of resorcinol. One common method is the reaction of resorcinol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like column chromatography are often employed to achieve industrial-scale production .

Chemical Reactions Analysis

Types of Reactions: 2,6-Bis-allylresorcinol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,6-Bis-allylresorcinol has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 2,6-Bis-allylresorcinol involves its interaction with cellular components, leading to various biological effects. The compound can inhibit certain enzymes and disrupt cellular processes. For example, it may interfere with the synthesis of cell wall components in bacteria, leading to antimicrobial effects .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 2,6-Bis-allylresorcinol is unique due to the presence of allyl groups, which confer distinct chemical reactivity and biological properties. The allyl groups enhance its ability to undergo various chemical transformations and contribute to its potential antimicrobial activity .

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2,4-bis(prop-2-enyl)benzene-1,3-diol

InChI

InChI=1S/C12H14O2/c1-3-5-9-7-8-11(13)10(6-4-2)12(9)14/h3-4,7-8,13-14H,1-2,5-6H2

InChI Key

PJWWMILZGYFURN-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C(=C(C=C1)O)CC=C)O

Origin of Product

United States

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